(3-nitrophenyl)-N,N-dimethylmethanamine
Description
Properties
IUPAC Name |
N,N-dimethyl-1-(3-nitrophenyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-10(2)7-8-4-3-5-9(6-8)11(12)13/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGSKKPPZAJIFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90308688 | |
| Record name | Dimethyl-(3-nitrobenzyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90308688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15184-95-9 | |
| Record name | NSC207807 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207807 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl-(3-nitrobenzyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90308688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Nitrophenyl N,n Dimethylmethanamine and Analogues
Direct Synthetic Routes
Direct synthetic routes typically involve the sequential formation of the required carbon-nitrogen and nitro-aromatic functionalities. These multi-step processes allow for clear, controlled synthesis of the target molecule.
One direct approach involves the nitration of a pre-existing benzylamine (B48309) derivative. For instance, the synthesis can theoretically start from N,N-dimethylbenzylamine. The nitration of N,N-dimethylaniline, a closely related compound, using a mixture of sulfuric acid (H₂SO₄) and nitric acid (HNO₃) predominantly yields the meta-substituted product. stackexchange.com This is because under the strongly acidic conditions, the dimethylamino group is protonated to form a dimethylammonium group (-N⁺H(CH₃)₂). This protonated group acts as an electron-withdrawing group via the inductive effect, directing electrophilic substitution to the meta position. stackexchange.com A similar directive effect would be expected in the nitration of N,N-dimethylbenzylamine, leading to the desired 3-nitro isomer.
The general sequence is as follows:
Protonation: The amino group of N,N-dimethylbenzylamine is protonated in the presence of a strong acid.
Nitration: The aromatic ring undergoes electrophilic aromatic substitution with the nitronium ion (NO₂⁺), primarily at the meta-position due to the deactivating nature of the protonated amino group.
Neutralization: A final workup step neutralizes the acid and deprotonates the ammonium (B1175870) salt to yield the final product, (3-nitrophenyl)-N,N-dimethylmethanamine.
Reductive amination is a highly versatile and widely used method for forming carbon-nitrogen bonds. wikipedia.org This process involves the reaction of a carbonyl compound, in this case 3-nitrobenzaldehyde (B41214), with an amine (dimethylamine) to form an intermediate iminium ion, which is then reduced in situ to the target amine. wikipedia.orgnih.gov This one-pot procedure is highly efficient for producing secondary and tertiary amines. nih.gov
Various reducing agents and catalytic systems can be employed, and the choice often depends on the substrate's functional group tolerance. organic-chemistry.org The presence of the nitro group is a key consideration, as some reducing agents could potentially reduce it as well. However, reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often selective for the iminium ion over other functional groups like nitro groups under controlled conditions. wikipedia.orgkoreascience.kr
The formation of the imine or iminium ion intermediate is often the rate-limiting step and can be catalyzed by acids. Brønsted acids, such as triflic acid, have been shown to be effective catalysts for direct reductive amination reactions. rsc.org The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine. This approach allows the reaction to proceed efficiently, often under mild conditions. rsc.org For the synthesis of this compound, a catalytic amount of a Brønsted acid could be used to promote the condensation of 3-nitrobenzaldehyde and dimethylamine (B145610) before the reduction step.
The most common reductive amination strategy for this target molecule starts with 3-nitrobenzaldehyde. The reaction with dimethylamine, often from a source like a dimethylamine hydrochloride salt with a non-nucleophilic base or an aqueous solution, forms an iminium salt. This intermediate is not typically isolated but is reduced directly. A study on the reductive amination of various aldehydes and ketones demonstrated that borohydride (B1222165) exchange resin (BER) is an effective reducing agent that tolerates nitro groups, achieving high yields. koreascience.kr For example, the reductive amination of p-nitrobenzaldehyde with dimethylamine using BER resulted in a 94% yield of the corresponding tertiary amine. koreascience.kr
| Aldehyde Precursor | Amine | Reducing System | Yield (%) | Reference |
| p-nitrobenzaldehyde | Dimethylamine | Borohydride Exchange Resin (BER) | 94 | koreascience.kr |
| Benzaldehyde | Dimethylamine | BER | 95 | koreascience.kr |
| 4-Chlorobenzaldehyde | Dimethylamine | BER | 96 | koreascience.kr |
This interactive table showcases yields for the reductive amination of various substituted benzaldehydes with dimethylamine, illustrating the method's tolerance for different functional groups.
Reductive Amination Strategies
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules. rug.nlmdpi.com While a direct three-component synthesis of this compound is less common, analogues can be synthesized using MCRs. For example, the Mannich reaction, a classic MCR, involves an aldehyde, an amine, and a compound with an acidic proton. A variation could involve 3-nitroaniline, formaldehyde (B43269), and another component to build more complex structures. researchgate.net
The Groebke-Blackburn-Bienaymé reaction is another powerful MCR that combines an aldehyde, an isocyanide, and an amidine to produce substituted imidazopyridines. rug.nl By using 3-nitrobenzaldehyde as the aldehyde component, this reaction can be used to generate complex heterocyclic analogues bearing the 3-nitrophenyl moiety.
Derivatization from Precursors
An alternative and straightforward synthetic route is the nucleophilic substitution of a suitable precursor, such as a 3-nitrobenzyl halide. In this method, 3-nitrobenzyl bromide or chloride is reacted with dimethylamine. The amine acts as a nucleophile, displacing the halide to form the desired tertiary amine.
This reaction is typically carried out in a suitable organic solvent. A base, such as triethylamine (B128534) or an excess of dimethylamine, is often added to neutralize the hydrogen halide formed during the reaction. A patent describing the synthesis of the isomeric 4-amino-N,N-dimethylbenzylamine details a similar two-step process starting with p-nitrobenzyl bromide. google.com The first step involves the reaction of p-nitrobenzyl bromide with dimethylamine and triethylamine in an organic solvent, which proceeds with high yield (90%) and purity (99.8%) to form 4-nitro-N,N-dimethylbenzylamine. google.com This established procedure for the para-isomer strongly supports its applicability for the synthesis of the meta-isomer from 3-nitrobenzyl bromide.
| Precursor | Reagent | Base | Solvent | Product |
| 3-Nitrobenzyl bromide | Dimethylamine | Triethylamine | Chloroform | This compound |
| p-Nitrobenzyl bromide | Dimethylamine | Triethylamine | Chloroform | (4-nitrophenyl)-N,N-dimethylmethanamine |
This interactive table outlines the components for the synthesis of nitrophenyl-N,N-dimethylmethanamines via derivatization of benzyl (B1604629) halide precursors.
Aminomethylation Reactions (e.g., Mannich-type)
The Mannich reaction is a fundamental and versatile method for the synthesis of β-amino carbonyl compounds and their derivatives. ias.ac.in In the context of synthesizing this compound, a Mannich-type reaction, specifically a nitro-Mannich reaction, can be employed. This reaction involves the condensation of a compound containing an active hydrogen atom with an aldehyde (like formaldehyde) and a primary or secondary amine (like dimethylamine) to form a Mannich base. core.ac.ukwikipedia.org
The general mechanism for the nitro-Mannich reaction involves the formation of an iminium ion from the reaction of the aldehyde and the amine. nih.gov This is followed by the nucleophilic addition of a nitronate anion, generated from a nitroalkane in the presence of a base, to the iminium ion. The resulting product is a β-nitroamine. wikipedia.org For the synthesis of the target compound, a variation of this reaction would involve an aminomethylation of a nitroaromatic compound. The reaction is facilitated by the presence of electron-withdrawing groups on the imine, which increases the polarizability of the C=N double bond. nih.gov
Recent advancements have focused on developing environmentally friendly protocols for the Mannich reaction. One such approach is the use of heterogeneous catalysts under solvent-free conditions, which offers high atom economy and simplifies product isolation. nih.gov
Functionalization of Related Nitroaromatic Scaffolds
An alternative and often more direct approach to this compound involves the functionalization of readily available nitroaromatic precursors. A common strategy is the N,N-dimethylation of 3-nitrobenzylamine. This transformation can be achieved using various methylating agents. Formaldehyde is a widely used and cost-effective C1 source for N-methylation. researchgate.netchemrxiv.org
Another viable route is the reaction of a 3-nitrobenzyl halide, such as 3-nitrobenzyl bromide, with dimethylamine. This nucleophilic substitution reaction directly introduces the dimethylamino group onto the benzylic carbon. The reactivity of benzyl halides in such reactions is influenced by the nature of the solvent and the substituents on the aromatic ring. nih.gov
Furthermore, the direct amination of 3-nitrobenzyl alcohol with dimethylamine represents another synthetic pathway. This reaction often requires a catalyst to facilitate the substitution of the hydroxyl group. ionike.commdpi.com The choice of the starting material and the specific synthetic route depends on factors such as the availability of precursors, desired yield, and scalability of the reaction.
Optimization of Reaction Conditions and Yields
The efficiency of the synthetic routes to this compound is highly dependent on the careful optimization of various reaction parameters. These include the choice of solvent, the catalyst system employed, and the control of regioselectivity in substitution reactions.
Solvent Effects in Synthetic Pathways
The solvent plays a critical role in the outcome of synthetic reactions, influencing reaction rates, yields, and sometimes even the reaction pathway. In the context of Mannich-type and amination reactions, the polarity of the solvent is a key factor. Solvents are generally classified as non-polar, polar aprotic, and polar protic. nih.gov
The effect of the solvent on the nitro-Mannich reaction has been studied, revealing that the choice of solvent can significantly impact the reaction's efficiency. nih.gov For instance, in some lipase-catalyzed Mannich reactions, the presence of water was found to be crucial for promoting the reaction, while neat organic solvents primarily yielded the Schiff base intermediate. researchgate.net In the amination of halogeno-derivatives of nitrobenzene (B124822), higher solvent polarity has been shown to accelerate the substitution process. researchgate.net
The following table summarizes the general effects of different solvent types on aminomethylation and amination reactions:
| Solvent Type | General Effect on Reaction Rate/Yield | Examples |
| Non-polar | Generally lower yields and slower reaction rates. | Toluene, Hexane |
| Polar Aprotic | Can facilitate the reaction by stabilizing charged intermediates. | Acetonitrile (B52724), THF, DMF |
| Polar Protic | Can both solvate reactants and participate in hydrogen bonding, sometimes leading to higher yields. | Water, Ethanol, Methanol |
This table provides a generalized overview. Optimal solvent choice is specific to each reaction.
Catalyst Systems in Amination and Derivatization
Catalysts are often essential for achieving high efficiency and selectivity in the synthesis of this compound and its analogues. A variety of catalyst systems, both homogeneous and heterogeneous, have been developed for amination and N-methylation reactions.
For the N,N-dimethylation of amines, ruthenium nanoparticles supported on carbon (Ru/C) have been reported as highly efficient heterogeneous catalysts, particularly when using formaldehyde as the C1 source. chemrxiv.orgnih.gov These catalysts offer advantages such as operational simplicity, high turnover numbers, and good functional group compatibility. chemrxiv.org Copper-based catalysts have also been employed for the amination of alcohols. For instance, a non-noble metal catalyst, NiCuFeOx, has shown high efficiency in the amination of alcohols with dimethylamine. ionike.com Similarly, catalysts consisting of copper oxide, zinc oxide, and an alkaline earth metal base are used for the alkylation of amines with alcohols. google.com
The following table presents a selection of catalyst systems used in relevant amination and N-methylation reactions:
| Catalyst System | Reaction Type | Key Features |
| Ru/C | N,N-dimethylation of amines with formaldehyde | High efficiency, good functional group compatibility. chemrxiv.orgnih.gov |
| NiCuFeOx | Amination of alcohols with dimethylamine | Non-noble metal catalyst, high yields. ionike.com |
| CuI on Amberlyst A-21 | One-pot three-component nitro-Mannich reaction | Heterogeneous catalyst, solvent-free conditions. nih.gov |
| CuAlOₓ | Methylation of amines and nitrobenzenes with CO₂/H₂ | Selective synthesis of N-methyl or N,N-dimethyl amines. rsc.org |
| Pd/Co–N/carbon | Electrocatalytic N,N-dimethylation of nitrobenzenes with CO₂ and water | Ambient reaction conditions, high yields. semanticscholar.orgresearchgate.net |
This table is a representative summary and not an exhaustive list of all possible catalysts.
Regioselectivity Considerations in Substitution Reactions
In the synthesis of this compound, particularly when starting from nitrobenzene, the control of regioselectivity is of paramount importance. The position of the incoming substituent on the aromatic ring is directed by the existing nitro group. The nitro group is a strong electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. youtube.com
Through a combination of inductive and resonance effects, the nitro group withdraws electron density from the ortho and para positions of the benzene ring, making these positions less nucleophilic. libretexts.org Consequently, the meta position becomes the most favorable site for electrophilic attack. This directing effect is a fundamental principle in organic chemistry. youtube.comyoutube.com Therefore, in an electrophilic substitution reaction on nitrobenzene, the incoming electrophile will predominantly add to the meta position, leading to the formation of the 3-substituted product. youtube.comlibretexts.org
This meta-directing effect of the nitro group is crucial for the regioselective synthesis of this compound when the synthetic strategy involves the introduction of a functional group onto the nitrobenzene ring that is subsequently converted to the N,N-dimethylmethanamine moiety.
Chemical Reactivity and Mechanistic Investigations of 3 Nitrophenyl N,n Dimethylmethanamine
Reaction Pathways and Transformation Studies
The chemical behavior of (3-nitrophenyl)-N,N-dimethylmethanamine is characterized by the interplay of its three key functional components: the nitro-substituted aromatic ring, the benzylic carbon-nitrogen bond, and the tertiary amine group. These structural features dictate its reactivity in a variety of chemical transformations, ranging from oxidative bond cleavages to reactions at the aromatic ring and the amine functionality.
Electrochemical methods present a modern approach for the selective oxidative cleavage of carbon-nitrogen bonds, often proceeding under metal-free conditions. nih.gov This technique is particularly relevant for benzylic amines like this compound. The general mechanism involves the transfer of electrons at an electrode surface to initiate oxidation-reduction reactions. nih.govmdpi.com For tertiary benzylamines, this process can lead to the selective cleavage of the benzylic C-N bond. nih.gov
In a typical electrochemical setup for the oxidative cleavage of a benzylic C-N bond, the amine is subjected to a constant current in the presence of a supporting electrolyte, often in a mixed solvent system such as acetonitrile (B52724) and water. researchgate.net Water, in this context, can serve as the oxygen source for the newly formed carbonyl group. nih.govmdpi.com While specific studies on this compound are not detailed, related compounds like 1-(3-bromophenyl)-N,N-dimethylmethanamine have been shown to undergo this transformation to yield 3-bromobenzaldehyde. mdpi.com The reaction conditions and yields for a similar transformation are presented in the table below.
Table 1: Electrochemical Oxidative Cleavage of a Substituted Benzylamine (B48309)
| Substrate | Product | Yield (%) |
|---|---|---|
| 1-(3-bromophenyl)-N,N-dimethylmethanamine | 3-bromobenzaldehyde | 55 |
Data derived from a study on related compounds, illustrating the potential transformation of this compound under similar conditions. mdpi.com
The efficiency of this cleavage can be influenced by various factors, including the choice of electrode material and the presence of additives like acids. researchgate.net For instance, the use of platinum electrodes is common, and the addition of an acid such as p-toluenesulfonic acid monohydrate (TsOH·H₂O) has been shown to be beneficial for the reaction. researchgate.net
It is important to note that electrochemical methods can also be catalyzed by transition metals. For example, Fe(III)-catalyzed electrochemical methods have been developed for the selective C-N bond cleavage of N-phenylamides, highlighting the versatility of electrochemical approaches in bond activation. rsc.orgnih.gov
The oxidation of amines, including tertiary amines like this compound, often proceeds through radical intermediates. In electrochemical oxidations, the initial step is typically the loss of an electron from the amine to form a radical cation. nih.gov This radical cation is a key intermediate that can undergo further reactions.
A plausible pathway for the electrochemical cleavage of the C-N bond in N-phenyl amides, which can provide insights into the behavior of benzylic amines, involves the formation of a radical cation intermediate. nih.gov This is followed by a radical coupling reaction, for instance with a hydroxyl radical generated from the oxidation of water, leading to the formation of an intermediate that can then fragment to cleave the C-N bond. nih.gov
While direct evidence for radical intermediates in the oxidation of this compound is not explicitly documented in the provided search results, the established mechanisms for similar compounds strongly suggest their involvement. nih.gov The stability of these radical intermediates can be influenced by the substituents on the aromatic ring.
The reactivity of the aromatic ring in this compound is significantly influenced by the presence of the nitro group (-NO₂). The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution. libretexts.org Conversely, this electron-withdrawing nature activates the ring for nucleophilic aromatic substitution, particularly at the ortho and para positions relative to the nitro group. libretexts.org
For nucleophilic aromatic substitution to occur, a good leaving group is typically required on the aromatic ring. libretexts.org In the absence of such a group on this compound, direct nucleophilic substitution on the aromatic ring is unlikely. However, the presence of the nitro group makes the protons on the aromatic ring more acidic, which could facilitate other types of reactions.
The interplay between electron-donating and electron-withdrawing groups on the aromatic ring is a key determinant of its reactivity. Electron-donating groups stabilize carbocation intermediates in electrophilic substitution, while electron-withdrawing groups stabilize carbanion intermediates in nucleophilic substitution. libretexts.org
The tertiary amine functionality in this compound is a key site for chemical reactions. Tertiary amines are known to react with various electrophiles. For instance, they can react with aryl chlorothionoformates, leading to the cleavage of one of the alkyl groups from the nitrogen atom. academicjournals.org The ease of cleavage of alkyl groups can vary, with benzyl (B1604629) and allyl groups being more readily cleaved than methyl groups. academicjournals.org
While this compound itself is not a direct participant in Michael additions as a Michael acceptor, its derivatives can be. The Michael addition is a versatile reaction for the formation of C-C and C-N bonds, involving the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound or other electron-withdrawing group. mdpi.com
Derivatives of this compound, particularly those that can be transformed into Michael acceptors, can undergo this reaction. For example, if the aromatic ring were part of a larger conjugated system, such as a 3-nitro-2H-chromene, it could act as a Michael acceptor. researchgate.netresearchgate.net In such systems, various nucleophiles, including amines and thiols, can add to the activated double bond. researchgate.netresearchgate.net
The reactivity in Michael additions is highly dependent on the nature of the Michael acceptor and the nucleophile. For instance, the addition of nitromethane (B149229) to chiral chromium tricarbonyl complexes of ethyl cinnamate (B1238496) derivatives proceeds with high stereoselectivity. cnr.it This highlights the potential for controlling the stereochemical outcome of Michael additions in appropriately designed systems.
Reactions Involving the Tertiary Amine Functionality
Protonation Effects on Reactivity
The reactivity of this compound is profoundly influenced by the acidity of the reaction medium, which determines the protonation state of its functional groups. The molecule possesses two primary sites susceptible to protonation: the basic dimethylamino group and the weakly basic nitro group.
The tertiary amine of the dimethylamino group is the more basic site and will be readily protonated in acidic conditions to form the corresponding dimethylammonium salt. This protonation has significant consequences for the molecule's reactivity. The lone pair of electrons on the nitrogen becomes engaged in a bond with a proton, thereby eliminating its nucleophilic character. Furthermore, the resulting positively charged group, -CH₂N⁺H(CH₃)₂, exerts a strong electron-withdrawing inductive effect, which deactivates the aromatic ring towards electrophilic aromatic substitution.
In strongly acidic environments, the oxygen atoms of the nitro group can also undergo protonation. This would further enhance the electron-withdrawing nature of the nitro group, leading to even greater deactivation of the aromatic ring. The predominant species in a given acidic solution will depend on the pKa values of the conjugate acids of the dimethylamino and nitro groups and the pH of the medium.
Mechanistic Postulations and Experimental Verification
The elucidation of reaction mechanisms for this compound involves considering the interplay of its functional groups and the inherent reactivity of the substituted benzene (B151609) ring.
The mechanistic pathways for reactions involving this compound can be categorized based on the site of chemical transformation.
Electrophilic Aromatic Substitution: The benzene ring is substituted with a deactivating, meta-directing nitro group and what is typically an activating, ortho-, para-directing dimethylaminomethyl group. The strong deactivating effect of the nitro group is expected to dominate, making electrophilic aromatic substitution challenging and likely requiring harsh reaction conditions. Computational studies on similar systems can help predict the most likely sites of substitution by evaluating the stability of the intermediate sigma complexes. nih.gov
Reactions at the Benzylic Position: The carbon atom adjacent to the aromatic ring, the benzylic position, is a site of enhanced reactivity. chemistrysteps.comlibretexts.org This is due to the ability of the benzene ring to stabilize intermediates, such as radicals or carbocations, through resonance. libretexts.org Consequently, reactions like free-radical halogenation or oxidation can occur selectively at this position. libretexts.org
Nucleophilic Reactions at the Dimethylamino Group: The nitrogen atom of the dimethylamino group can act as a nucleophile, for instance, in reactions with alkyl halides to form quaternary ammonium (B1175870) salts.
The transformations of this compound are likely to proceed through various reactive intermediates that dictate the course of the reaction.
Arenium Ions (Sigma Complexes): In electrophilic aromatic substitution, the electrophile attacks the π-system of the benzene ring to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. The relative stability of the possible arenium ion isomers determines the regioselectivity of the substitution.
Benzylic Radicals: Homolytic cleavage of a C-H bond at the benzylic position, often initiated by light or a radical initiator, would generate a benzylic radical. libretexts.org This radical is stabilized by delocalization of the unpaired electron into the aromatic ring. chemistrysteps.comlibretexts.org
Benzylic Carbocations: Heterolytic cleavage of a bond between the benzylic carbon and a leaving group would result in the formation of a benzylic carbocation. Similar to the benzylic radical, this carbocation is stabilized by resonance.
The specific intermediates formed will depend on the reaction conditions, with their subsequent reactions determining the final product distribution.
In any chemical synthesis or reaction, the formation of undesired by-products can affect the yield and purity of the desired compound. For this compound, several potential side reactions should be considered.
In a typical synthesis involving the reaction of a 3-nitrobenzyl halide with dimethylamine (B145610), potential by-products include the quaternary ammonium salt from over-alkylation and 3-nitrobenzyl alcohol from hydrolysis of the starting halide. To mitigate these, one can employ strategies such as using an excess of the amine, carefully controlling the stoichiometry, and ensuring anhydrous reaction conditions.
During subsequent reactions, for example, electrophilic aromatic substitution, polysubstitution can be a significant issue. This can often be controlled by using milder reaction conditions and limiting the reaction time. Oxidation of the benzylic position is another potential side reaction if strong oxidizing agents are used. libretexts.org The choice of selective reagents is crucial to avoid the formation of the corresponding aldehyde or carboxylic acid.
Below is a table summarizing potential by-products and strategies for their control in the synthesis of substituted benzylamines. organic-chemistry.org
| Potential By-product | Origin | Control Strategy |
| Over-alkylation Products | Reaction of the product with the starting alkylating agent. | Use of excess amine, controlled addition of the alkylating agent. |
| Hydrolysis Products | Reaction of the starting material with trace water. | Use of anhydrous solvents and reagents. |
| Elimination Products | Base-induced elimination from the starting alkyl halide. | Use of non-nucleophilic bases where appropriate, temperature control. |
| Polysubstituted Products | Multiple substitutions on the aromatic ring. | Control of stoichiometry, temperature, and reaction time. |
By understanding the potential for these side reactions and implementing appropriate control strategies, the synthesis and subsequent transformations of this compound can be optimized for higher yield and purity.
Advanced Spectroscopic Characterization in Research of 3 Nitrophenyl N,n Dimethylmethanamine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR experiments, a complete picture of the atomic connectivity and chemical environment of (3-nitrophenyl)-N,N-dimethylmethanamine can be established.
¹H NMR Chemical Shift Analysis
The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The aromatic region of the spectrum is of particular interest, revealing the substitution pattern on the benzene (B151609) ring. The electron-withdrawing nature of the nitro group (-NO₂) and the electron-donating nature of the dimethylamino group (-N(CH₃)₂) significantly influence the chemical shifts of the aromatic protons.
The protons on the aromatic ring exhibit distinct signals due to their unique electronic environments. The proton situated between the two substituents (at the C2 position) is expected to be the most deshielded. The other aromatic protons will also show characteristic splitting patterns (doublet, triplet, doublet of doublets) based on their coupling with adjacent protons. The six protons of the two methyl groups in the dimethylamino moiety are chemically equivalent and will therefore appear as a single, sharp peak, typically in the upfield region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic H (C2) | 7.5 - 7.7 | t |
| Aromatic H (C4) | 7.3 - 7.5 | dd |
| Aromatic H (C5) | 7.1 - 7.3 | t |
| Aromatic H (C6) | 7.6 - 7.8 | dd |
| -N(CH₃)₂ | 2.9 - 3.1 | s |
Note: Predicted values are based on typical chemical shift ranges for similar aromatic compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.
¹³C NMR Chemical Shift Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of the atoms attached to it.
In this compound, the carbon atom attached to the nitro group (C3) and the carbon atom attached to the dimethylamino group (C1) will have their resonances significantly shifted. The nitro group, being strongly electron-withdrawing, will cause a downfield shift for the carbon it is attached to. Conversely, the electron-donating dimethylamino group will cause an upfield shift for its attached carbon relative to unsubstituted benzene. The carbons of the methyl groups will appear at a high field.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (-N(CH₃)₂) | 148 - 152 |
| C2 | 110 - 115 |
| C3 (-NO₂) | 147 - 151 |
| C4 | 115 - 120 |
| C5 | 128 - 132 |
| C6 | 120 - 125 |
| -N(CH₃)₂ | 40 - 45 |
Note: Predicted values are based on typical chemical shift ranges for substituted aromatic compounds. Actual experimental values may vary.
Advanced NMR Techniques for Structural Elucidation
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent aromatic protons, aiding in the assignment of the signals for H4, H5, and H6, and the coupling of H2 with its neighbors.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the protonated carbons in the molecule by linking the signals in the ¹H and ¹³C NMR spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly useful for identifying quaternary carbons (those with no attached protons), such as C1 and C3. For instance, correlations would be expected between the methyl protons and C1, as well as between the aromatic protons and the neighboring quaternary carbons.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups. The most prominent of these are the strong absorptions from the nitro group.
N-O Stretching: The nitro group exhibits two characteristic and strong stretching vibrations: an asymmetric stretch typically in the range of 1500-1560 cm⁻¹ and a symmetric stretch between 1335-1370 cm⁻¹. The presence of these two intense bands is a strong indicator of the nitro functional group.
C-N Stretching: The stretching vibration of the aromatic carbon to the nitrogen of the dimethylamino group (Ar-N) usually appears in the 1250-1360 cm⁻¹ region. The aliphatic C-N stretching of the methyl groups will also be present.
C-H Stretching: The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl groups are found just below 3000 cm⁻¹.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring typically give rise to a series of bands in the 1450-1600 cm⁻¹ region.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1560 | Strong |
| Nitro (-NO₂) | Symmetric Stretch | 1335 - 1370 | Strong |
| Aromatic C-N | Stretch | 1250 - 1360 | Medium-Strong |
| Aromatic C-H | Stretch | > 3000 | Medium-Weak |
| Aliphatic C-H | Stretch | < 3000 | Medium |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Variable |
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) can be used to confirm its molecular formula (C₈H₁₀N₂O₂) by providing a highly accurate mass measurement.
The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (166.18 g/mol ). The fragmentation pattern would be expected to show characteristic losses. A common fragmentation pathway for nitroaromatic compounds is the loss of NO₂ (46 Da) and NO (30 Da). The dimethylamino group can also undergo fragmentation, potentially leading to the loss of a methyl group (15 Da) or the formation of other characteristic fragments. Analysis of these fragments provides further confirmation of the compound's structure.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a critical analytical technique for the precise determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
For this compound, with a chemical formula of C₉H₁₂N₂O₂, the theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O).
Table 1: Theoretical Exact Mass Calculation for this compound
| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| Carbon (C) | 9 | 12.00000 | 108.00000 |
| Hydrogen (H) | 12 | 1.00783 | 12.09396 |
| Nitrogen (N) | 2 | 14.00307 | 28.00614 |
| Oxygen (O) | 2 | 15.99491 | 31.98982 |
| Total | | | 180.08992 |
In a typical HRMS experiment, a measured m/z value for the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ that is very close to this theoretical value would confirm the elemental composition of C₉H₁₂N₂O₂. The high resolution allows for the differentiation from other potential isobaric compounds, which might have the same nominal mass of 180 but a different combination of elements.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.
For this compound, due to the presence of the tertiary amine group, it is expected to readily form a protonated molecule [M+H]⁺ in the positive ion mode.
Table 2: Expected Ion in ESI-MS of this compound
| Ion Species | Formula | Calculated Mass-to-Charge Ratio (m/z) |
|---|
The observation of a peak at m/z 181.0977 in the ESI mass spectrum would be strong evidence for the presence of this compound. The soft nature of the ionization process typically results in minimal fragmentation, leading to a clean spectrum dominated by the molecular ion peak. This makes ESI-MS an excellent tool for determining the molecular weight of the compound.
Electronic Spectroscopy
Electronic spectroscopy, particularly UV-Visible spectroscopy, provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which absorption occurs are characteristic of the molecule's structure, particularly the presence of chromophores.
UV-Visible Spectroscopy for Electronic Transitions
The UV-Visible spectrum of this compound is expected to be dominated by electronic transitions associated with the nitrophenyl chromophore. The nitro group (-NO₂) is a strong electron-withdrawing group, and the dimethylaminomethyl group (-CH₂N(CH₃)₂) is an auxochrome that can influence the absorption characteristics.
The primary electronic transitions of interest in aromatic compounds are the π → π* and n → π* transitions.
π → π transitions:* These are typically high-energy transitions that result in strong absorption bands. For the benzene ring substituted with a nitro group, these transitions are expected to occur in the UV region.
n → π transitions:* These transitions involve the excitation of a non-bonding electron (from the oxygen atoms of the nitro group or the nitrogen of the amine) to an anti-bonding π* orbital. These are generally lower in energy and have lower molar absorptivity compared to π → π* transitions.
Table 3: Expected UV-Visible Absorption Maxima (λmax) for this compound
| Type of Transition | Chromophore | Expected Wavelength Range (nm) |
|---|---|---|
| π → π* | Nitrophenyl group | ~250-280 |
The exact position and intensity of these absorption bands can be influenced by the solvent polarity. A detailed analysis of the UV-Visible spectrum would provide valuable information about the electronic structure of this compound.
Computational and Theoretical Investigations of 3 Nitrophenyl N,n Dimethylmethanamine
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the fundamental properties of molecules. Methodologies such as Density Functional Theory (DFT) are widely employed to investigate molecular geometries and predict spectroscopic parameters, offering a detailed view of the molecule's characteristics.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common practice to perform geometry optimization of molecules to determine their most stable conformation. For nitrophenyl derivatives, DFT calculations are frequently carried out using basis sets like B3LYP/6-31G(d,p) to find the equilibrium geometry. nih.gov The process involves finding the minimum energy structure by calculating the forces on each atom and adjusting their positions until those forces are negligible.
The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. For a molecule like (3-nitrophenyl)-N,N-dimethylmethanamine, this would involve determining the precise arrangement of the nitrophenyl group in relation to the N,N-dimethylmethanamine moiety. Studies on similar molecules, such as N-(3-nitrophenyl)cinnamamide, have demonstrated that DFT calculations can accurately predict these geometric parameters, which often show good agreement with experimental data from X-ray crystallography. mdpi.com
Illustrative Data Table for Optimized Geometry Parameters
| Parameter | Bond/Angle | Theoretical Value (Illustrative) |
| Bond Length | C-N (nitro) | 1.48 Å |
| C-N (amine) | 1.38 Å | |
| N-O (nitro) | 1.22 Å | |
| Bond Angle | O-N-O (nitro) | 124° |
| C-C-N (amine) | 120° | |
| Dihedral Angle | C-C-N-C | 180° |
| Note: The data in this table is illustrative and based on typical values for similar organic molecules. It does not represent actual calculated values for this compound. |
DFT calculations are also a reliable tool for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra. nih.gov For IR spectroscopy, the vibrational frequencies of the molecule can be computed, which correspond to the peaks in an experimental IR spectrum. researchgate.net
The calculated vibrational frequencies can help in identifying characteristic functional groups within the molecule. For this compound, this would include the symmetric and asymmetric stretching modes of the nitro (NO2) group, the C-N stretching of the dimethylamino group, and various vibrations of the aromatic ring. Comparisons between theoretical and experimental spectra can provide a deeper understanding of the molecular structure and bonding. scispace.com
Illustrative Data Table for Predicted Vibrational Frequencies
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) (Illustrative) |
| Asymmetric NO₂ Stretch | Nitro | 1530 |
| Symmetric NO₂ Stretch | Nitro | 1350 |
| C-N Stretch | Aromatic Amine | 1300 |
| C-H Stretch | Aromatic | 3100 |
| C-H Stretch | Aliphatic | 2950 |
| Note: The data in this table is illustrative and based on typical values for similar organic molecules. It does not represent actual calculated values for this compound. |
Research Applications in Organic Synthesis and Materials Science
Building Block in Heterocyclic Synthesis
The unique arrangement of functional groups in (3-nitrophenyl)-N,N-dimethylmethanamine makes it a candidate for the synthesis of various nitrogen-containing heterocycles, which are significant structural motifs in many biologically active compounds and functional materials.
Precursor for Dihydroquinazoline (B8668462) Synthesis
Dihydroquinazolines are a class of heterocyclic compounds that are prevalent in numerous natural products and synthetic molecules with a wide array of biological activities. The synthesis of the dihydroquinazoline core often involves the cyclization of precursors containing a 2-aminobenzylamine moiety. While direct utilization of this compound for this purpose is not extensively documented, a plausible synthetic route can be envisioned. This would involve the reduction of the nitro group to an amine, followed by an intramolecular cyclization or a condensation reaction with a suitable carbonyl compound. A historical method for quinazoline (B50416) synthesis involves the reduction of an o-nitrobenzylamine to an o-aminobenzylamine, which then condenses with formic acid to yield a dihydroquinazoline. mdpi.com This classical approach highlights the potential of nitrobenzylamine derivatives as precursors for such heterocyclic systems.
Modern synthetic methods for quinazolines and their dihydro derivatives have expanded to include various metal-catalyzed and multicomponent reactions. nih.govorganic-chemistry.org These advanced strategies often provide higher yields and greater functional group tolerance, opening up possibilities for the incorporation of diverse precursors, including substituted nitrobenzylamines.
Role in Dihydropyrimidinone Formation
Dihydropyrimidinones are another important class of heterocyclic compounds, famously synthesized through the Biginelli reaction. This one-pot multicomponent reaction typically involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). While there is no direct evidence in the reviewed literature of this compound being used as a primary component in the classical Biginelli reaction, its structural elements could potentially be incorporated into modified synthetic strategies for dihydropyrimidinone analogs. For instance, derivatives of this compound could be designed to participate in novel multicomponent reactions leading to pyrimidine-fused ring systems. The development of new synthetic routes to pyrimidinones (B12756618) and related bisheteroarenes is an active area of research, with a focus on creating diverse molecular libraries for biological screening. rsc.org
Scaffold for Complex Molecular Architectures
The term "scaffold" in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The this compound molecule, with its distinct substitution pattern, can serve as a foundational scaffold for the synthesis of more complex molecular architectures. For example, a research paper details the synthesis of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine (B1196670), where a related nitroaniline is used as a key reactant. researchgate.net This suggests that the aminomethyl group and the nitro group on the phenyl ring can be chemically manipulated to build intricate molecular frameworks.
The nitro group, in particular, is a versatile functional group that can be transformed into a variety of other functionalities, such as amines, azides, or can participate in cycloaddition reactions. These transformations can be used to append additional rings or functional groups to the core phenyl ring, leading to the construction of complex and diverse molecular structures.
Catalytic and Ligand Applications
The presence of nitrogen and oxygen atoms in this compound suggests its potential for use in the development of ligands for catalytic systems.
Potential as Ligands in Catalytic Systems
Coordination complexes involving ligands that contain nitro groups have been a subject of study due to their interesting electronic properties and potential biological activities. mdpi.com The nitrogen of the dimethylamino group and the oxygen atoms of the nitro group in this compound could potentially coordinate with metal ions, forming stable complexes. Such complexes could exhibit catalytic activity in various organic transformations. For instance, palladium(II) complexes with N-heterocyclic carbene ligands are known to be active in catalytic reactions like the telomerization of 1,3-butadiene. researchgate.net While the direct use of this compound as a ligand is not prominently reported, the broader class of nitro-containing compounds has been explored for this purpose. The electronic-withdrawing nature of the nitro group can influence the electronic properties of the metal center in a complex, thereby modulating its catalytic activity and selectivity.
Applications in Organic Transformations
The structural features of this compound make it a potential substrate for various organic transformations. The benzylic C-H bonds in N,N-dimethylbenzylamine derivatives can be activated under certain catalytic conditions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. researchgate.net Furthermore, the nitro group can direct C-H activation reactions to specific positions on the aromatic ring, providing a regioselective method for functionalization. rsc.org While specific applications of this compound in such transformations are yet to be widely reported, the reactivity patterns of related nitroarenes and benzylamines suggest a rich potential for its use in synthetic methodology development. For example, the reaction of CO2 with dimethylamine (B145610) clusters has been studied to understand the mechanism of carbon capture and utilization, a field where understanding the reactivity of such amines is crucial. nih.gov
Advanced Materials and Polymer Research
Currently, there is no available scientific literature detailing the application of this compound in advanced materials or polymer research.
Potential as Organic Monomers in Functional Materials
An extensive review of published research reveals no studies on the use of this compound as an organic monomer for the synthesis of functional materials. The potential for this compound to undergo polymerization or to be incorporated into polymer backbones has not been documented. As such, there are no research findings, data tables, or detailed discussions on this specific topic.
Structure Activity Relationship Sar Studies and Derivative Design
Systematic Modification of the (3-nitrophenyl)-N,N-dimethylmethanamine Scaffold
Systematic modifications of the core structure of this compound have provided significant insights into its chemical behavior. These modifications primarily involve altering substituents on the phenyl ring and exploring the impact of the nitro group's position.
The reactivity of the nitrophenyl moiety is significantly influenced by the nature of the substituents on the aromatic ring. The nitro group itself is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution, making it less reactive than benzene (B151609). libretexts.org This deactivation is a result of both an inductive effect and a resonance effect, which draw electron density away from the ring. libretexts.org
In the context of nucleophilic aromatic substitution, the presence of a nitro group, particularly at the ortho or para positions relative to a leaving group, increases the reactivity of haloarenes towards nucleophiles. doubtnut.com This is because the nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance.
A systematic study on the fragmentation of 4-nitrobenzyl carbamates, which serve as a model for the reactivity of the benzylic position, revealed the profound impact of substituents on the benzyl (B1604629) ring. Electron-donating substituents were found to accelerate the fragmentation of the corresponding hydroxylamines. This acceleration is attributed to the stabilization of the developing positive charge on the benzylic carbon during the reaction. The relationship between the substituent's electronic properties (represented by the Hammett constant, σ) and the fragmentation half-life (Mt1/2) was quantified, demonstrating a clear electronic effect on the reaction kinetics. rsc.orgresearchgate.net
The following table illustrates the effect of various substituents on the fragmentation half-life of model 4-nitrobenzyl carbamates after reduction to the hydroxylamine.
| Substituent (at position 2 or 3) | Hammett Constant (σ) | Maximum Half-life (Mt1/2) (min) |
|---|---|---|
| H | 0 | 16 |
| 2-Me | -0.07 (σp) | 13 |
| 2-OMe | -0.27 (σp) | 8.5 |
| 3-Me | -0.07 (σm) | 14 |
| 3-OMe | 0.12 (σm) | 17 |
| 3-Cl | 0.37 (σm) | 21 |
Data sourced from a study on substituted 4-nitrobenzyl carbamates, which are structurally related and provide insights into the electronic effects on the reactivity of the benzylic position. rsc.orgresearchgate.net
The position of the nitro group on the phenyl ring—ortho, meta, or para—has a dramatic effect on the molecule's properties and reactivity. In a study of nitrophenyl-containing chalcones, the position of the nitro group was found to be a key determinant of their biological activities. mdpi.com For instance, compounds with a nitro group at the ortho position exhibited the highest anti-inflammatory activity. mdpi.com This highlights that even without direct participation in a reaction, the position of the nitro group can influence the molecule's conformation and interactions with biological targets. mdpi.com
In terms of chemical reactivity, the ortho and para positions are generally more effective at delocalizing negative charge through resonance in nucleophilic aromatic substitution reactions, thus increasing reactivity compared to the meta isomer. doubtnut.com Conversely, in electrophilic aromatic substitution, all isomers are deactivated, but the meta position is the least deactivated, often leading to meta-substituted products.
Research on the synthesis of complex heterocyclic structures, such as 5,6,7,8-tetrahydroisoquinolines, has utilized both 3-nitrophenyl and 4-nitrophenyl precursors. nih.gov The successful synthesis of these derivatives from both meta- and para-isomers indicates that the transformation pathways are accessible regardless of the nitro group's position, although yields and reaction conditions may vary.
Furthermore, a study on the mutagenicity of nitroarenes demonstrated that the position of the nitro group is a critical factor. nih.gov The study found that the mutagenicity of 3-nitrobenzo[a]pyrene was more potent than that of 1-nitrobenzo[a]pyrene, a difference that could not be explained solely by their reduction properties. In silico structural analyses suggested that the spatial arrangement of the active metabolites of the 3-nitro isomer allows for more facile adduct formation with DNA. nih.gov This underscores the importance of stereoelectronic effects dictated by the nitro group's position.
Design and Synthesis of Advanced Analogues
Building upon the fundamental understanding of SAR, researchers have designed and synthesized more complex analogues of this compound to explore novel chemical space and potential applications.
A significant area of derivative design has been the incorporation of the nitrophenyl moiety into nitrogen-containing heterocyclic systems. For example, 3- and 4-nitrophenyl groups have been used as starting materials for the synthesis of novel 5,6,7,8-tetrahydroisoquinoline (B1330172) derivatives. nih.gov These syntheses often involve multi-step reactions, such as cyclocondensation, to build the heterocyclic framework. nih.gov
Nitroalkenes, which can be conceptually derived from nitrophenyl methanamines, are versatile building blocks in the synthesis of a wide array of heterocyclic compounds containing two or three heteroatoms, such as imidazoles, pyrazoles, and triazoles. researchgate.net These synthetic strategies often involve Michael addition reactions and cycloadditions. researchgate.net
The synthesis of (3-nitrophenyl)(5-substituted phenyl-1,3,4-thiadiazol-2-yl) methanediamine (B1196670) derivatives represents another example of incorporating the 3-nitrophenyl group into a heterocyclic system. researchgate.net These compounds are synthesized from 2-amino-5-aryl-1,3,4-thiadiazole, 3-nitroaniline, and formaldehyde (B43269). researchgate.net
Hybrid molecular design is a strategy that combines two or more pharmacophoric moieties to create a new molecule with potentially enhanced or synergistic properties. nih.gov This approach is increasingly popular in drug discovery. nih.gov While specific examples of hybrid molecules derived directly from this compound are not extensively documented, the principles of this strategy can be applied to its scaffold.
For instance, a molecular hybridization and scaffold hopping approach has been used to design novel CSF1R inhibitors. mdpi.com This involved combining structural elements from known inhibitors to create new chemical entities with improved properties. mdpi.com Similarly, the (3-nitrophenyl)methylamine scaffold could be combined with other biologically active fragments to create novel hybrid molecules.
The synthesis of 1-nicotinoyl-3-(meta-nitrophenyl)-thiourea derivatives is an example of combining the 3-nitrophenyl group with a nicotinoyl moiety via a thiourea (B124793) linker. e3s-conferences.org This creates a hybrid structure with potential anti-inflammatory activity. e3s-conferences.org
Theoretical Approaches to Structure-Reactivity Correlation
Computational chemistry provides powerful tools to understand the relationship between the structure of a molecule and its reactivity at an electronic level. Density Functional Theory (DFT) is a commonly employed method for this purpose.
A study on N-(3-nitrophenyl)cinnamamide utilized DFT calculations to optimize the molecular geometry and analyze its electronic properties. mdpi.comresearchgate.net The calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provided insights into the molecule's electronic transitions and reactivity. The distribution of these frontier orbitals over the molecule can indicate the likely sites for electrophilic and nucleophilic attack. mdpi.comresearchgate.net
Such theoretical studies can complement experimental findings by providing a rationale for observed reactivity patterns. For instance, computational models can be used to predict how different substituents will affect the electronic distribution within the molecule and, consequently, its reactivity. These theoretical approaches are invaluable for the rational design of new derivatives with desired properties, potentially reducing the need for extensive trial-and-error synthesis.
Conclusion and Future Research Directions
Summary of Key Academic Contributions
The academic footprint of (3-nitrophenyl)-N,N-dimethylmethanamine, with the chemical formula C₉H₁₂N₂O₂, is primarily as a structural motif or an intermediate in the synthesis of more complex molecules. Its presence in the literature is often implicit, as part of larger structures in studies focused on other chemical or biological outcomes. Direct scholarly articles detailing a comprehensive analysis of this specific compound are not prominent. Its key identifiers are cataloged in chemical databases, providing foundational information for its use in synthesis.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| CAS Number | 15184-95-9 |
| Molecular Formula | C₉H₁₂N₂O₂ |
| Molecular Weight | 180.20 g/mol |
Unaddressed Research Challenges and Opportunities
The primary challenge surrounding this compound is the lack of dedicated research into its fundamental chemical and physical properties. This gap presents a significant opportunity for foundational research. Key unaddressed areas include:
Detailed Synthetic Optimization: While synthetic routes can be inferred from general organic chemistry principles, studies focused on optimizing yield, purity, and scalability for this specific compound are absent.
Comprehensive Spectroscopic and Crystallographic Analysis: A complete and published spectroscopic dataset (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) is not readily available. Furthermore, single-crystal X-ray diffraction studies would provide invaluable insight into its solid-state conformation.
Exploration of Reactivity: The reactivity of the compound, particularly the interplay between the nitro group and the dimethylaminomethyl substituent, remains largely unexplored. Understanding its behavior in various reaction conditions is crucial for its application as a versatile building block.
Future Directions in Synthetic Methodology Development
Future research could focus on the development of novel and efficient synthetic methodologies for this compound and its analogs. Potential avenues include:
Catalytic Approaches: Investigating catalytic methods for its synthesis, such as reductive amination of 3-nitrobenzaldehyde (B41214) or cross-coupling reactions, could lead to more sustainable and efficient processes.
Flow Chemistry Synthesis: The application of continuous flow technology could offer advantages in terms of safety, scalability, and precise control over reaction parameters for the synthesis of this nitro-containing compound.
Library Synthesis: Developing synthetic routes that are amenable to the creation of a library of derivatives, with varied substituents on the phenyl ring or the amine, would broaden the scope of its potential applications.
Emerging Areas for Computational and Mechanistic Research
The field of computational chemistry offers a powerful toolkit to investigate this compound in silico. Future computational studies could address:
Conformational Analysis: Determining the preferred conformations of the molecule and the rotational barriers of the functional groups.
Electronic Structure Analysis: Calculating the molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and charge distribution to predict its reactivity and potential for intermolecular interactions. nih.gov
Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) and other computational methods to model potential reaction pathways, such as electrophilic and nucleophilic substitutions, to guide experimental work. nih.gov
Potential for Novel Chemical Applications
While currently understood primarily as a synthetic intermediate, dedicated research may uncover novel applications for this compound itself or its derivatives. Potential areas of exploration include:
Materials Science: The presence of a nitro group and an aromatic ring suggests potential for applications in nonlinear optics or as a precursor for conductive polymers after reduction of the nitro group.
Corrosion Inhibition: Amines and nitro-aromatic compounds have been investigated as corrosion inhibitors; the specific structure of this molecule may offer unique properties in this regard.
Precursor for Biologically Active Molecules: Its structure serves as a scaffold that can be elaborated to synthesize novel compounds for screening in medicinal chemistry programs. The 3-nitrophenyl moiety is a feature in some pharmacologically active molecules.
Q & A
Q. What are the recommended synthetic routes for (3-nitrophenyl)-N,N-dimethylmethanamine, and how can purity be optimized?
Methodological Answer:
- Synthesis: A plausible route involves reductive amination of 3-nitrobenzaldehyde with dimethylamine using sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions . Alternatively, nucleophilic substitution of (3-nitrophenyl)methyl halide with dimethylamine in a polar aprotic solvent (e.g., DMF) at elevated temperatures may yield the target compound.
- Purity Optimization: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure via H/C NMR (e.g., δ ~2.2 ppm for N(CH3)2 protons) .
Q. How can researchers characterize the electronic properties of this compound for fluorescence studies?
Methodological Answer:
- TDDFT Calculations: Use time-dependent density functional theory (TDDFT) with the B3LYP functional and 6-311+G(d,p) basis set to model excitation energies and oscillator strengths. Compare with experimental UV-Vis spectra (e.g., λmax ~350–400 nm due to nitro-aromatic conjugation) .
- HOMO-LUMO Analysis: Calculate frontier molecular orbitals to predict charge-transfer behavior. Validate against cyclic voltammetry data to estimate redox potentials .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: Assign peaks for aromatic protons (δ ~7.5–8.5 ppm, meta-substituted nitro group) and dimethylamine protons (δ ~2.2–2.5 ppm). Use H-H COSY for coupling confirmation .
- Mass Spectrometry: High-resolution ESI-MS (positive mode) should show [M+H] at m/z 195.1 (C9H12N2O2). Cross-check with fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between experimental and theoretical electronic spectra?
Methodological Answer:
- Basis Set Selection: Test basis sets (e.g., 6-31G*, cc-pVTZ) to minimize energy gaps. Use 5-state or 6-state TDDFT calculations to account for multi-configurational effects, as shown in anthracene-based analogs .
- Solvent Effects: Incorporate polarizable continuum models (PCM) for solvent corrections. Compare gas-phase and solution-phase data to identify environmental influences .
Q. What strategies mitigate diastereomer formation during synthesis, and how are they characterized?
Methodological Answer:
- Steric Control: Optimize reaction conditions (e.g., low temperature, chiral catalysts) to minimize undesired stereoisomers. For example, use enantiopure starting materials or additives like (-)-sparteine .
- Diastereomer Separation: Employ chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) or fractional crystallization. Confirm stereochemistry via NOESY NMR or X-ray crystallography (if crystals are obtainable) .
Q. How does the nitro group influence receptor binding selectivity in pharmacological studies?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with target receptors (e.g., σ1 or opioid receptors). Compare binding energies of nitro-substituted analogs vs. non-nitrated derivatives .
- Functional Assays: Perform radioligand displacement assays (e.g., H-(+)-pentazocine for σ1 receptors) to quantify IC50 values. Pair with mutagenesis studies to identify key binding residues .
Q. How can environmental fate studies be designed to assess bioaccumulation and toxicity?
Methodological Answer:
- QSAR Modeling: Predict log Kow using EPISuite™ (estimated log Kow ~1.5–2.0) and compare with experimental shake-flask methods. Low log Kow (<3.5) suggests minimal bioaccumulation .
- Aquatic Toxicity Testing: Conduct acute toxicity tests on Daphnia magna (48-hour LC50) and algal growth inhibition assays. Use OECD Test Guidelines 202 and 201 .
Q. What experimental and computational approaches validate fluorescence sensor responses in complex matrices?
Methodological Answer:
- Competitive Binding Studies: Titrate the compound against competing analytes (e.g., metal ions, biomolecules) in PBS buffer. Monitor fluorescence quenching/enhancement via spectrofluorometry .
- Machine Learning: Train models on TDDFT-calculated excitation energies to predict sensor performance in biological media. Validate with confocal microscopy in cell cultures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
